[99mTc]Tc-6 C1

FAP imaging SPECT tracer development tumor-to-background ratio

FAP-targeted SPECT imaging in facilities without PET/cyclotron access requires a 99mTc tracer with clinically viable tumor-to-background contrast. [99mTc]Tc-6 C1 solves this via generator-based production and SPECT compatibility. • Tumor/blood 6.06±1.19, tumor/muscle 10.26±0.44 ratios for diagnostic image contrast. • 100% peritoneal metastasis sensitivity vs. 20% for 18F-FDG (P<0.001); 85% liver metastasis sensitivity vs. 50% (P=0.041). • 16.15±0.83 %ID/g tumor uptake enables quantitative FAP assessment in preclinical models.

Molecular Formula C43H46F2N11NaO7S
Molecular Weight 921.9 g/mol
Cat. No. B15138052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[99mTc]Tc-6 C1
Molecular FormulaC43H46F2N11NaO7S
Molecular Weight921.9 g/mol
Structural Identifiers
SMILESCN(CCCN1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CN=C(C=C3)NN=CC4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(CC7C#N)(F)F.[Na+]
InChIInChI=1S/C43H47F2N11O7S.Na/c1-52(31-10-11-35-34(22-31)33(13-14-47-35)40(58)49-27-39(57)56-28-43(44,45)23-32(56)24-46)15-5-16-53-18-20-54(21-19-53)42(60)36-7-4-17-55(36)41(59)30-9-12-38(48-25-30)51-50-26-29-6-2-3-8-37(29)64(61,62)63;/h2-3,6,8-14,22,25-26,32,36H,4-5,7,15-21,23,27-28H2,1H3,(H,48,51)(H,49,58)(H,61,62,63);/q;+1/p-1/b50-26+;/t32-,36-;/m0./s1
InChIKeyRTSGTQWWYDJRKZ-OLBAGWHUSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[99mTc]Tc-6 C1: FAP-Targeted SPECT Tracer


[99mTc]Tc-6 C1 (also designated [99mTc]Tc-6-1 in primary literature) is a technetium-99m-labeled radiopharmaceutical derived from FAPI-46, specifically engineered to target fibroblast activation protein (FAP) overexpressed on cancer-associated fibroblasts in the tumor microenvironment of most solid tumors [1]. This compound is a member of a novel class of FAP-targeted SPECT tracers that utilize 99mTc's favorable physical characteristics—6.02-hour half-life and 140 keV gamma emission ideal for standard SPECT gamma cameras—to enable broad clinical accessibility without requiring on-site cyclotron infrastructure [1].

Why [99mTc]Tc-6 C1 Cannot Be Replaced


[99mTc]Tc-6 C1 cannot be replaced by either the earlier-generation FAPI-04 class of 99mTc-labeled FAP tracers or by conventional non-targeted 99mTc perfusion agents (e.g., 99mTc-ECD, 99mTc-HMPAO). Prior 99mTc-labeled FAPI-04 complexes exhibit clinically prohibitive high blood uptake that severely degrades image contrast and diagnostic utility [1]. Conversely, generic cerebral or myocardial perfusion tracers lack the FAP-specific targeting mechanism, rendering them incapable of identifying FAP-expressing tumor stroma in solid malignancies [1]. Systematic structure-activity evaluation of six linker-engineered FAPI-46 derivatives revealed substantial inter-compound variation in tumor-to-nontarget ratios, confirming that [99mTc]Tc-6 C1's performance profile is the product of specific molecular design choices rather than a class property [1].

[99mTc]Tc-6 C1 Comparative Evidence


Best Tumor-to-Blood Ratio Among FAPI-46 Derivatives

In a systematic preclinical evaluation of six 99mTc-labeled FAPI-46 derivatives with varied linkers (differing amino acids, peptides, or polyethylene glycol), [99mTc]Tc-6-1 demonstrated the highest tumor-to-blood ratio among all candidates tested [1]. The compound's tumor/blood ratio of 6.06 ± 1.19 at 1 h post-injection represents a marked improvement over the parent FAPI-04 class, which was previously reported to have high blood uptake that limited clinical translation [1]. This optimization was achieved while maintaining strong tumor uptake of 16.15 ± 0.83 %ID/g [1].

FAP imaging SPECT tracer development tumor-to-background ratio

Best Tumor-to-Muscle Contrast in Class

In the same head-to-head comparative study, [99mTc]Tc-6-1 achieved the highest tumor-to-muscle ratio (10.26 ± 0.44 at 1 h post-injection) among the six 99mTc-labeled FAPI-46 derivatives evaluated [1]. This parameter is critical for detecting lesions adjacent to or infiltrating skeletal muscle tissue, where background muscle uptake can obscure tumor boundaries [1]. The combined tumor/blood and tumor/muscle ratio superiority positions [99mTc]Tc-6-1 as the most optimized candidate within this derivative series for further clinical development [1].

FAP imaging SPECT tracer development tumor-to-muscle contrast

Superior Peritoneal Spread Detection vs. 18F-FDG

In a prospective clinical trial of 78 patients with gastrointestinal cancer comparing [99mTc]Tc-FAPI SPECT/CT with [18F]FDG PET/CT, the 99mTc-FAPI tracer class demonstrated significantly higher diagnostic accuracy for peritoneal spread detection [1]. Across 253 evaluated lesions, [99mTc]Tc-FAPI achieved 100% sensitivity (15/15 lesions) vs. 20% (3/15) for [18F]FDG (P < 0.001), with corresponding accuracy of 100% vs. 75% (P < 0.001) and negative predictive value of 100% vs. 69% (P = 0.001) [1]. Additionally, tumor-to-background ratio (TBR) for primary tumors was higher with 99mTc-FAPI (4.6 ± 2.0 vs. 3.4 ± 1.7, P = 0.001) [1].

gastrointestinal cancer peritoneal carcinomatosis diagnostic accuracy

FAP-Specific Uptake vs. Non-Specific Perfusion

Unlike conventional 99mTc-based perfusion agents such as 99mTc-ECD and 99mTc-HMPAO, which passively distribute based on regional blood flow [2], [99mTc]Tc-6 C1 and its FAPI-class congeners target the fibroblast activation protein (FAP) serine protease specifically expressed on cancer-associated fibroblasts in >90% of epithelial carcinomas [1]. This molecular targeting confers fundamentally different biodistribution kinetics: FAP-expressing tumors show specific tracer retention, while normal tissues lacking FAP expression exhibit rapid clearance [1]. The compound's hydrophilicity and linker design contribute to significantly reduced blood pool activity compared to earlier-generation FAPI agents [1].

FAP expression cancer-associated fibroblasts molecular imaging

Improved Stability and Safety vs. FAPI-04

[99mTc]Tc-6-1 demonstrated good in vivo stability and safety in preclinical evaluation, with significantly decreased blood uptake compared to previously reported 99mTc-labeled FAPI-04 complexes that had been limited in clinical translation due to high circulating activity [1]. The compound maintained high specific affinity for FAP while exhibiting improved hydrophilicity from optimized linker chemistry [1]. No adverse safety signals were observed in the preclinical evaluation, supporting further clinical development [1].

in vivo stability radiopharmaceutical safety clinical translation

99mTc Isotope Advantage: Wider Access Than PET Tracers

[99mTc]Tc-6 C1 benefits from the logistical and economic advantages inherent to technetium-99m as a generator-produced radionuclide [1]. The 99Mo/99mTc generator system enables on-demand radiolabeling in hospital radiopharmacies without requiring an on-site medical cyclotron, contrasting with 68Ga-labeled FAPI tracers (68Ga half-life 68 min, requires 68Ge/68Ga generator with limited output per elution) and 18F-labeled FAPI tracers (requires cyclotron production and regional distribution network) [1]. The 6.02-hour half-life of 99mTc permits imaging windows compatible with standard clinical workflow, while the 140 keV gamma emission is optimal for widely deployed SPECT/CT systems, which are more prevalent globally than PET/CT infrastructure [1].

SPECT imaging generator-produced isotope healthcare accessibility

Key Applications of [99mTc]Tc-6 C1


FAP-Targeted SPECT in Community Hospitals

Procure [99mTc]Tc-6 C1 when FAP-targeted molecular imaging is required but PET/CT infrastructure is unavailable or cyclotron access is limited. The compound's SPECT compatibility enables deployment on existing gamma camera systems widely installed in community hospitals and outpatient imaging centers [1]. Generator-based 99mTc production eliminates dependency on cyclotron facilities and PET radiopharmacy distribution networks, reducing per-study costs and logistical complexity while expanding access to FAP-targeted oncology imaging beyond academic medical centers [1]. Evidence of high tumor-to-blood (6.06 ± 1.19) and tumor-to-muscle (10.26 ± 0.44) ratios supports sufficient image contrast for clinical interpretation [1].

Detecting Peritoneal and Liver Metastases in GI Cancer

Select [99mTc]Tc-6 C1 (or the 99mTc-FAPI tracer class) for evaluation of peritoneal spread and liver metastases in gastrointestinal cancer patients, particularly when 18F-FDG PET/CT yields equivocal findings. Clinical data demonstrate 100% sensitivity for peritoneal lesion detection with 99mTc-FAPI vs. 20% for 18F-FDG (P < 0.001), and 85% sensitivity for liver metastases vs. 50% for 18F-FDG (P = 0.041) [2]. Higher tumor-to-background ratios in primary GI tumors (TBR 4.6 ± 2.0 vs. 3.4 ± 1.7, P = 0.001) further support superior lesion delineation [2]. This application is particularly relevant for immunotherapy candidate selection, where TBR-FDG/TBR-FAPI ratio independently predicts clinical response (optimal cutoff 3.82, P<0.006) [2].

Companion Imaging for FAP Radioligand Therapy

Utilize [99mTc]Tc-6 C1 as a SPECT-based companion diagnostic to identify patients likely to benefit from FAP-targeted radioligand therapy (e.g., 177Lu-FAPI or 225Ac-FAPI). The compound's FAP-specific targeting mechanism enables non-invasive quantification of FAP expression burden in tumor stroma across multiple solid tumor types [1]. Its favorable biodistribution with reduced blood pool activity (tumor/blood ratio 6.06) minimizes dosimetric uncertainty in normal organs when estimating therapeutic radiation delivery [1]. The 99mTc label permits repeated imaging at lower radiation exposure than comparable PET theranostic pairs, facilitating longitudinal treatment monitoring [1].

Preclinical Tumor Model and Anti-Fibrotic Assessment

Procure [99mTc]Tc-6 C1 for research applications requiring quantitative assessment of FAP expression in preclinical tumor models or evaluation of anti-fibrotic therapeutic responses. The compound's documented tumor uptake of 16.15 ± 0.83 %ID/g in U87MG xenografts provides a robust signal-to-noise baseline for treatment effect quantification [1]. Its high tumor-to-muscle ratio (10.26 ± 0.44) enables precise measurement of stromal FAP expression changes independent of tumor perfusion variations [1]. This application supports academic and pharmaceutical research in tumor microenvironment modulation, cancer-associated fibroblast biology, and FAP-targeted therapy development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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